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Compound of Interest

Compound Name: Cinnamyl Acetate

Cat. No.: B086382 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for cinnamyl
acetate, a widely used fragrance and flavoring agent. Tailored for researchers, scientists, and

professionals in drug development, this document offers a detailed interpretation of Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with

experimental protocols and visual representations of its chemical structure and fragmentation

patterns.

Introduction
Cinnamyl acetate is an organic ester responsible for the characteristic sweet, floral, and spicy

aroma reminiscent of cinnamon. A thorough understanding of its spectroscopic properties is

crucial for quality control, structural elucidation, and the development of new applications. This

guide presents a comprehensive overview of its 1H NMR, 13C NMR, IR, and MS data,

providing a foundational resource for scientists working with this compound.

Molecular Structure of Cinnamyl Acetate
The structural formula of cinnamyl acetate (C₁₁H₁₂O₂) is presented below. The molecule

consists of a phenyl group attached to a propenyl acetate moiety.

Figure 1. Chemical structure of cinnamyl acetate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

Experimental Protocol: 1H and 13C NMR
Sample Preparation:

Approximately 10-20 mg of cinnamyl acetate was dissolved in ~0.7 mL of deuterated

chloroform (CDCl₃).

The solution was transferred to a 5 mm NMR tube.

Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ =

0.00 ppm).

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz NMR spectrometer was used for 1H NMR, and a 100 MHz

spectrometer for 13C NMR.

Temperature: All spectra were recorded at room temperature.

1H NMR: Standard acquisition parameters were used, including a sufficient number of scans

to obtain a good signal-to-noise ratio.

13C NMR: A proton-decoupled sequence was used to simplify the spectrum and enhance

the signal of the carbon atoms.

1H NMR Data
The 1H NMR spectrum of cinnamyl acetate exhibits characteristic signals corresponding to

the different types of protons in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.40 d 2H

Aromatic protons

(ortho to the side

chain)

7.33-7.31 t 2H

Aromatic protons

(meta to the side

chain)

7.27-7.25 t 1H
Aromatic proton (para

to the side chain)

6.66 d 1H
Vinylic proton (=CH-

Ph)

6.31-6.24 m 1H
Vinylic proton (-

CH=CH-CH₂O-)

4.73 d 2H
Methylene protons (-

CH₂O-)

2.09 s 3H
Methyl protons (-

C(O)CH₃)

d = doublet, t = triplet,

m = multiplet, s =

singlet

13C NMR Data
The 13C NMR spectrum provides information on the different carbon environments within

cinnamyl acetate.
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Chemical Shift (δ) ppm Assignment

170.88 Carbonyl carbon (-C=O)

136.18
Aromatic carbon (quaternary, attached to the

side chain)

134.21 Vinylic carbon (-CH=CH-Ph)

128.61 Aromatic carbons (ortho and meta)

128.03 Aromatic carbon (para)

126.61 Aromatic carbons

123.14 Vinylic carbon (-CH=CH-CH₂O-)

65.1 Methylene carbon (-CH₂O-)

21.02 Methyl carbon (-C(O)CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR
Sample Preparation:

A small drop of neat cinnamyl acetate was placed directly onto the diamond crystal of the

ATR accessory.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to

sample analysis.
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Data Collection: The spectrum was recorded over the range of 4000-400 cm⁻¹.

IR Data Interpretation
The IR spectrum of cinnamyl acetate shows characteristic absorption bands corresponding to

its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3030 Medium
Aromatic and vinylic C-H

stretch

~2950 Medium
Aliphatic C-H stretch (from the

methyl and methylene groups)

~1740 Strong C=O stretch (ester carbonyl)

~1650 Medium C=C stretch (alkene)

~1600, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)

~1230 Strong C-O stretch (ester)

~965 Strong
C-H bend (out-of-plane, trans-

alkene)

~750, 690 Strong
C-H bend (out-of-plane,

monosubstituted aromatic ring)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Experimental Protocol: Electron Ionization (EI) - Gas
Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
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A dilute solution of cinnamyl acetate in a volatile organic solvent (e.g., dichloromethane or

ethyl acetate) was prepared.

Instrumentation and Data Acquisition:

Inlet: The sample was introduced via a Gas Chromatograph (GC) to separate it from any

impurities.

Ionization: Electron Ionization (EI) at 70 eV was used to generate charged fragments.

Analyzer: A quadrupole mass analyzer was used to separate the ions based on their mass-

to-charge ratio (m/z).

Detector: An electron multiplier was used to detect the ions.

Mass Spectrometry Data
The mass spectrum of cinnamyl acetate shows a molecular ion peak and several

characteristic fragment ions.

m/z Relative Intensity Assignment

176 Moderate [M]⁺, Molecular ion

133 Moderate
[M - CH₃CO]⁺, Loss of an

acetyl radical

117 High [C₉H₉]⁺, Cinnamyl cation

115 High
[C₉H₇]⁺, Loss of H₂ from the

cinnamyl cation

91 Moderate [C₇H₇]⁺, Tropylium ion

43 High (Base Peak) [CH₃CO]⁺, Acetyl cation

Fragmentation Pathway
The major fragmentation pathway of cinnamyl acetate under electron ionization involves the

cleavage of the ester bond, leading to the formation of the stable cinnamyl and acetyl cations.
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Cinnamyl Acetate
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Figure 2. Proposed mass spectral fragmentation pathway of cinnamyl acetate.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive chemical fingerprint

of cinnamyl acetate. The combined interpretation of 1H NMR, 13C NMR, IR, and MS data

allows for unambiguous identification and structural confirmation. The detailed experimental

protocols serve as a valuable reference for researchers in the field, ensuring reproducibility and

accuracy in future analytical work. This guide underscores the power of modern spectroscopic

techniques in the chemical and pharmaceutical sciences.

To cite this document: BenchChem. [Spectroscopic Unveiling of Cinnamyl Acetate: A
Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086382#spectroscopic-data-interpretation-for-
cinnamyl-acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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